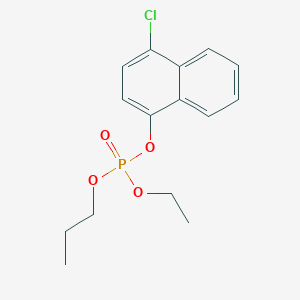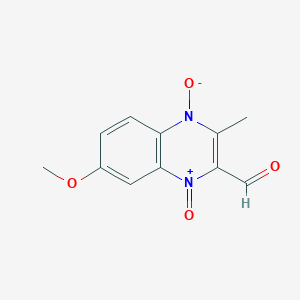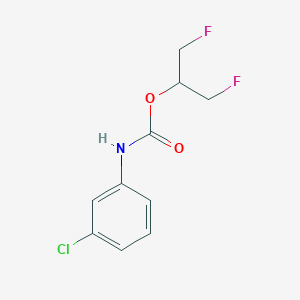![molecular formula C10H7ClFN3O2 B14541893 2-[(4-Chloro-3-fluorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 61958-88-1](/img/structure/B14541893.png)
2-[(4-Chloro-3-fluorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Chloro-3-fluorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione is a heterocyclic compound that contains a triazine ring substituted with a chlorofluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloro-3-fluorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione typically involves the reaction of 4-chloro-3-fluorobenzyl chloride with 1,2,4-triazine-3,5-dione under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can lead to scalable and efficient production processes.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chloro-3-fluorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorofluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The triazine ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted triazine derivatives.
Scientific Research Applications
2-[(4-Chloro-3-fluorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and neuroprotective properties.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biological Research: The compound’s interactions with biological targets are investigated to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-[(4-Chloro-3-fluorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit inflammatory pathways by targeting key proteins involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorophenol: A related compound with similar substituents but different core structure.
Methyl 2-(2-chloro-4-fluorophenyl)acetate: Another compound with a chlorofluorophenyl group but different functional groups.
Uniqueness
2-[(4-Chloro-3-fluorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione is unique due to its triazine core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for developing new compounds with specific biological activities.
Properties
CAS No. |
61958-88-1 |
|---|---|
Molecular Formula |
C10H7ClFN3O2 |
Molecular Weight |
255.63 g/mol |
IUPAC Name |
2-[(4-chloro-3-fluorophenyl)methyl]-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C10H7ClFN3O2/c11-7-2-1-6(3-8(7)12)5-15-10(17)14-9(16)4-13-15/h1-4H,5H2,(H,14,16,17) |
InChI Key |
KBFPIPFZFZGHMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN2C(=O)NC(=O)C=N2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



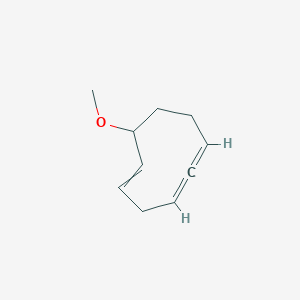
phosphanium perchlorate](/img/structure/B14541824.png)
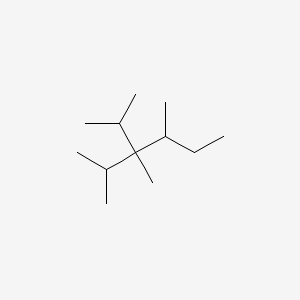
![Piperidinium, 1-methyl-1-[2-[(3,4,5-trimethoxybenzoyl)oxy]ethyl]-](/img/structure/B14541849.png)
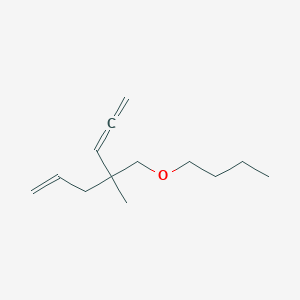
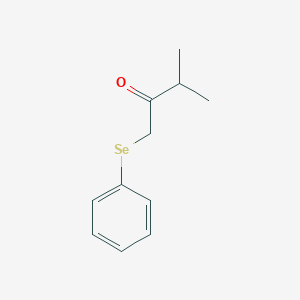
![3-{2,2-Dimethyl-1-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene](/img/structure/B14541870.png)
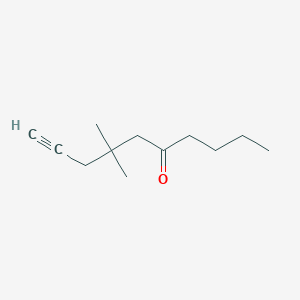
![1-Acetylbicyclo[3.1.0]hexan-2-one](/img/structure/B14541882.png)
![1-Cyclohexyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole](/img/structure/B14541890.png)
